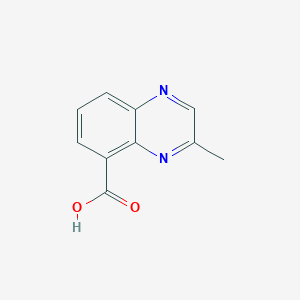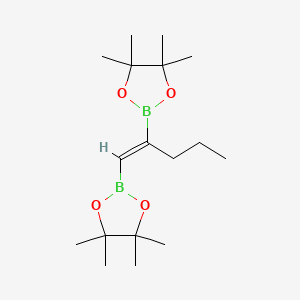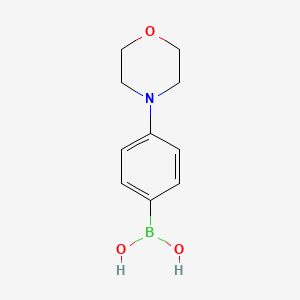
4-Morpholinophenylboronic acid
Overview
Description
4-Morpholinophenylboronic acid is an organic compound that contains a morpholine ring and a phenylboronic acid group in its chemical structure. It is typically found as a white crystalline powder and is soluble in water and organic solvents. This compound is stable under acidic conditions but can undergo hydrolysis under alkaline conditions .
Preparation Methods
4-Morpholinophenylboronic acid can be synthesized through various methods. One common synthetic route involves the reaction of phenylboronic acid with morpholine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve the use of advanced techniques and equipment to optimize yield and purity.
Chemical Reactions Analysis
4-Morpholinophenylboronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Suzuki Coupling: This is a notable reaction where this compound acts as a reagent in the Suzuki-Miyaura coupling reaction, forming carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, bases, and specific solvents. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
4-Morpholinophenylboronic acid has a wide range of applications in scientific research:
Biology: This compound can be used to prepare fluorescent probes and dyes, which are useful in biological imaging and diagnostics.
Industry: This compound is used in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 4-Morpholinophenylboronic acid involves its interaction with specific molecular targets and pathways. In the Suzuki coupling reaction, for example, it acts as a nucleophilic reagent that transfers an organic group from boron to palladium, facilitating the formation of carbon-carbon bonds . The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
4-Morpholinophenylboronic acid can be compared with other similar compounds, such as:
Phenylboronic acid: This compound lacks the morpholine ring and has different reactivity and applications.
4-Methoxyphenylboronic acid: This compound contains a methoxy group instead of a morpholine ring, leading to different chemical properties and uses.
4-(Diethylamino)phenylboronic acid:
The uniqueness of this compound lies in its combination of a morpholine ring and a phenylboronic acid group, which imparts specific chemical properties and reactivity.
Properties
IUPAC Name |
(4-morpholin-4-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO3/c13-11(14)9-1-3-10(4-2-9)12-5-7-15-8-6-12/h1-4,13-14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDIUBHAKZDSJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383633 | |
| Record name | 4-Morpholinophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186498-02-2 | |
| Record name | 4-Morpholinophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Morpholin-4-yl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
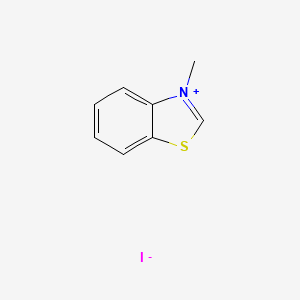
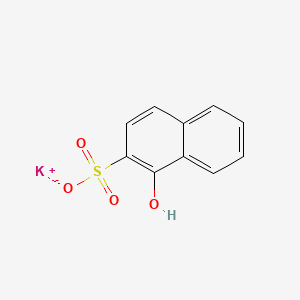

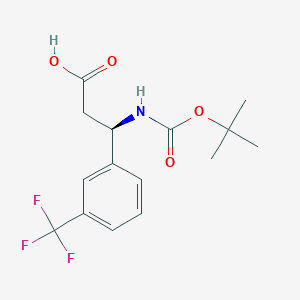
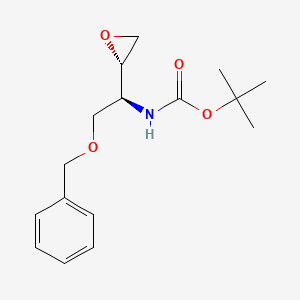
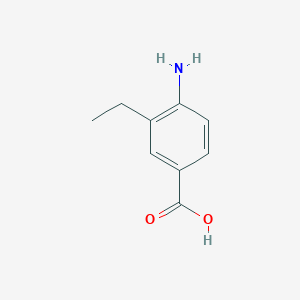

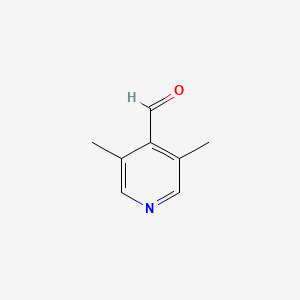
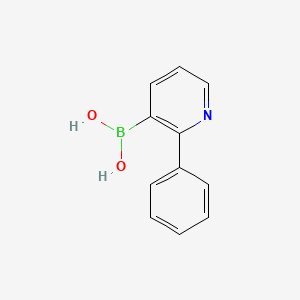
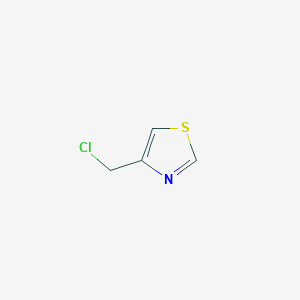
![6-Methylimidazo[1,2-a]pyridine](/img/structure/B1585894.png)
